![molecular formula C13H15NO3 B14248912 Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- CAS No. 359876-14-5](/img/structure/B14248912.png)
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is a chiral compound with a complex structure that includes a cyclopentanone ring, a nitro group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can be achieved through an asymmetric Michael addition reaction. The process begins with the aldol reaction of valeraldehyde and cyclopentanone under basic conditions to form 2-pentylidene cyclopentanones. This intermediate undergoes a double bond indexing in acidic conditions to yield cyclopentenone. The final step involves a Michael addition reaction catalyzed by chiral amino acid lithium salts, followed by hydrolysis and decarboxylation to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for potential large-scale synthesis. The use of chiral catalysts and controlled reaction conditions are crucial for achieving high yields and enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
2-nitro-1-phenylethanol: Contains a nitro group and a phenylethyl group but lacks the cyclopentanone ring.
Cyclohexanone: Similar structure but with a six-membered ring.
Uniqueness
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is unique due to its chiral nature and the presence of both a nitro group and a phenylethyl group
Propiedades
Número CAS |
359876-14-5 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(2S)-2-[(1R)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-8-4-7-11(13)12(9-14(16)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1 |
Clave InChI |
RIJDKVQQVVKDPB-RYUDHWBXSA-N |
SMILES isomérico |
C1C[C@H](C(=O)C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
C1CC(C(=O)C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


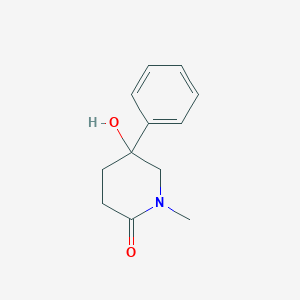
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
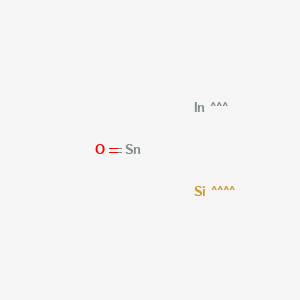
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
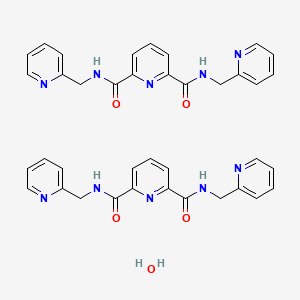
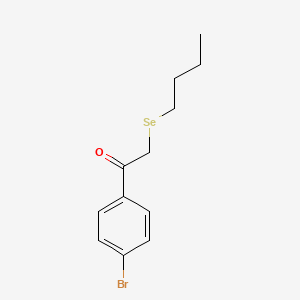
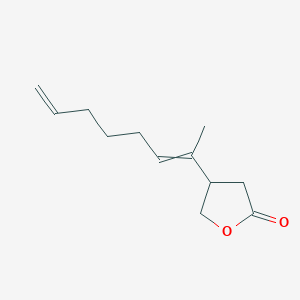
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
